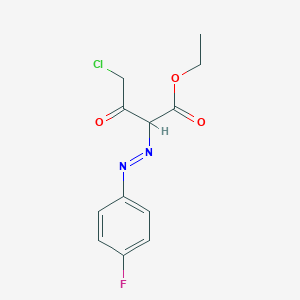
Ethyl 4-chloro-2-(4-fluorophenyl)azo-3-oxo-butanoate
Cat. No. B8321539
M. Wt: 286.68 g/mol
InChI Key: LUAGUNMZQYTSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08999982B2
Procedure details


To a solution of 4-fluoroaniline (10 g, 90.0 mmol, 1.0 eq.) in DCM/HOAc (1/1, 180 mL, 0.5M) at 0° C. was added dropwise a precooled solution of sodium nitrite (9.02 g, 108 mmol, 1.2 eq.) in conc. sulfuric acid (40 mL). After stirring for 30 min at 0° C. a mixture of ethyl 4-chloroacetoacetate (14.6 mL, 17.8 g, 108 mmol, 1.2 eq.) in HOAc (60 mL) and H2O (120 mL) was added within 5 min. After further 15 min at 0° C. a solution of sodium acetate (100 g, 1.219 mol, 13.5 eq.) in H2O (210 mL) was added slowly. The mixture was stirred for 30 min at 0° C. and 1 h at RT. DCM (200 mL) was added and the organic phase was separated. The aq. phase was extracted with DCM (3×100 mL). The combined organic phase was washed with water, phosphate buffer and subsequent with brine. The organic layer was dried over Na2SO4 and concentrated under reduced pressure to give the product ethyl 4-chloro-2-(4-fluorophenyl)azo-3-oxo-butanoate as a orange solid. MS (ES) C12H12ClFN2O3 requires: 286. Found: 287 (M+H)+ and 309 (M+Na)+.



Name
DCM HOAc
Quantity
180 mL
Type
solvent
Reaction Step Two







Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[N:9]([O-])=O.[Na+].[Cl:13][CH2:14][C:15](=[O:22])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18].C([O-])(=O)C.[Na+]>C(Cl)Cl.CC(O)=O.S(=O)(=O)(O)O.CC(O)=O.O.C(Cl)Cl>[Cl:13][CH2:14][C:15](=[O:22])[CH:16]([N:9]=[N:6][C:5]1[CH:7]=[CH:8][C:2]([F:1])=[CH:3][CH:4]=1)[C:17]([O:19][CH2:20][CH3:21])=[O:18] |f:1.2,4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
9.02 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
DCM HOAc
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl.CC(=O)O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
14.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(CC(=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)O
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
210 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 30 min at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added within 5 min
|
|
Duration
|
5 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 30 min at 0° C. and 1 h at RT
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aq. phase was extracted with DCM (3×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phase was washed with water, phosphate buffer and subsequent with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC(C(C(=O)OCC)N=NC1=CC=C(C=C1)F)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
